molecular formula C27H30N4O4S B2801940 ethyl 1-{5-[((E)-2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate CAS No. 477868-55-6

ethyl 1-{5-[((E)-2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate

Cat. No. B2801940
CAS RN: 477868-55-6
M. Wt: 506.62
InChI Key: HCOVKGFEXALNKI-STBIYBPSSA-N
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Description

The compound “ethyl 1-{5-[((E)-2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate” is a chemical with the molecular formula C27H30N4O4S .

Scientific Research Applications

Synthesis and Biological Activity

The compound has been involved in the synthesis of piperidine-based derivatives, with research showing that specific modifications can lead to compounds with significant anti-arrhythmic activity. For example, Abdel‐Aziz et al. (2009) detailed the synthesis of 1,3-thiazole derivatives with notable anti-arrhythmic properties, demonstrating the potential of such compounds in therapeutic applications (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Antimicrobial and Antituberculosis Activity

Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, showing promising antituberculosis activity and low cytotoxicity, highlighting the role of such compounds in addressing tuberculosis (Jeankumar et al., 2013).

Antifungal and Antibacterial Properties

Research by Shafi, Rajesh, and Senthilkumar (2021) on new piperidine substituted benzothiazole derivatives revealed that certain synthesized compounds exhibit good antibacterial and antifungal activities. This demonstrates the potential utility of these compounds in creating new antimicrobial agents (Shafi, Rajesh, & Senthilkumar, 2021).

Antimalarial Activity

A study by Makam, Thakur, and Kannan (2014) on 2-(2-hydrazinyl)thiazole derivatives showed significant inhibitory potential against Plasmodium falciparum, offering insights into the development of new antimalarial therapies (Makam, Thakur, & Kannan, 2014).

Molecular Structure Analysis

The crystal structure of related compounds has been analyzed to understand the molecular conformation and potential interactions with biological targets. For instance, the study by Faizi, Ahmad, and Golenya (2016) on the crystal structure of a piperazin-1-yl benzoic acid derivative provides valuable information for designing compounds with optimized biological activity (Faizi, Ahmad, & Golenya, 2016).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s difficult to provide an accurate assessment of the safety and hazards of this compound .

properties

IUPAC Name

ethyl 1-[5-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O4S/c1-3-34-26(33)22-12-14-31(15-13-22)27-28-16-24(36-27)17-29-30-25(32)21-8-10-23(11-9-21)35-18-20-6-4-19(2)5-7-20/h4-11,16-17,22H,3,12-15,18H2,1-2H3,(H,30,32)/b29-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOVKGFEXALNKI-STBIYBPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=C(S2)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCN(CC1)C2=NC=C(S2)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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